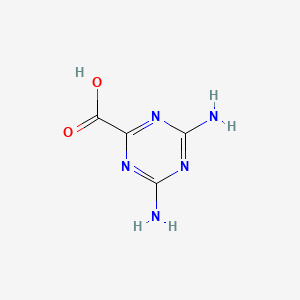

4,6-Diamino-1,3,5-triazine-2-carboxylic acid

CAS No.:

Cat. No.: VC17389705

Molecular Formula: C4H5N5O2

Molecular Weight: 155.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H5N5O2 |

|---|---|

| Molecular Weight | 155.12 g/mol |

| IUPAC Name | 4,6-diamino-1,3,5-triazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C4H5N5O2/c5-3-7-1(2(10)11)8-4(6)9-3/h(H,10,11)(H4,5,6,7,8,9) |

| Standard InChI Key | RIAHLLQDUDGKBF-UHFFFAOYSA-N |

| Canonical SMILES | C1(=NC(=NC(=N1)N)N)C(=O)O |

Introduction

Chemical and Structural Properties

Molecular Architecture

4,6-Diamino-1,3,5-triazine-2-carboxylic acid (C<sub>4</sub>H<sub>5</sub>N<sub>5</sub>O<sub>2</sub>) features a six-membered 1,3,5-triazine ring with amino (-NH<sub>2</sub>) groups at positions 4 and 6 and a carboxylic acid (-COOH) group at position 2. The planar triazine core facilitates π-π stacking and hydrogen bonding, while the electron-withdrawing carboxylic acid enhances electrophilicity at the triazine ring .

Table 1: Molecular Properties of 4,6-Diamino-1,3,5-triazine-2-carboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | C<sub>4</sub>H<sub>5</sub>N<sub>5</sub>O<sub>2</sub> |

| Molecular Weight | 155.12 g/mol |

| CAS Number | VCID: VC17389705 |

| Key Functional Groups | 2× -NH<sub>2</sub>, -COOH |

Reactivity and Stability

The compound’s reactivity is dominated by the triazine ring’s susceptibility to nucleophilic attack at the electron-deficient carbon atoms. The carboxylic acid group participates in condensation reactions, forming hydrazides or amides under mild conditions . For example, interaction with phenylhydrazine yields 4,6-diamino-1,3,5-triazine-2-carbohydrazides, which demonstrate enhanced solubility and bioactivity compared to the parent acid . Stability studies indicate decomposition above 250°C, with aqueous solutions stable at pH 4–7 but prone to hydrolysis under strongly acidic or basic conditions.

Synthesis and Optimization

Conventional Synthetic Routes

The most efficient synthesis begins with dicyandiamide, which undergoes cyclization with aryl biguanides in polar aprotic solvents like dimethylformamide (DMF). A two-step protocol involves:

-

Formation of 4-amino-6-(arylamino)-1,3,5-triazine-2-carboxylate: Reacting dicyandiamide with aryl biguanides at 80–100°C for 12–24 hours.

-

Acid hydrolysis: Treating the intermediate with aqueous HCl to yield the carboxylic acid .

Table 2: Synthesis Conditions and Yields

| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Dicyandiamide | DMF | 80 | 24 | 72 |

| Aryl biguanide | Ethanol | 100 | 12 | 68 |

Mechanochemical Approaches

Recent advances employ solvent-free mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh<sub>3</sub>) to activate the carboxylic acid group for amidation . This method reduces reaction times to 1–2 hours and improves atom economy by eliminating solvent waste.

Biological Activities and Mechanisms

Anticancer Activity

Derivatives of 4,6-diamino-1,3,5-triazine-2-carboxylic acid exhibit potent activity against Rad6B-overexpressing breast cancer cells. For instance, triazinyl-carbohydrazides (e.g., compounds 3a–e) show IC<sub>50</sub> values of 1.2–3.8 µM in MDA-MB-231 cells, compared to 5.6–12.4 µM in non-tumorigenic MCF-10A cells .

Table 3: In Vitro Anticancer Activity of Selected Derivatives

| Compound | MDA-MB-231 IC<sub>50</sub> (µM) | MCF-7 IC<sub>50</sub> (µM) |

|---|---|---|

| 3a | 1.2 | 4.7 |

| 3b | 2.1 | 6.3 |

| 3c | 3.8 | 12.4 |

Rad6B Inhibition

The compound’s derivatives selectively inhibit Rad6B, an E2 ubiquitin-conjugating enzyme involved in DNA repair and tumor survival. Molecular docking studies suggest that the triazine core occupies the enzyme’s active site, while the carbohydrazide side chain forms hydrogen bonds with Thr-120 and Glu-124 residues .

Applications in Organic Synthesis

Peptide Coupling

The carboxylic acid group is activated using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) to form triazinylammonium intermediates, which facilitate amide bond formation with amines . This method achieves yields >85% in 30 minutes under mild conditions (0–25°C, pH 7–8).

Enzyme Mimetics

Zwitterionic adducts of the compound with tertiary amines act as organocatalysts in aqueous Diels-Alder reactions, achieving enantiomeric excesses (ee) up to 92% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume